molecular formula C6H6FO3P B3051592 (4-Fluorophenyl)phosphonic acid CAS No. 349-87-1

(4-Fluorophenyl)phosphonic acid

Cat. No.: B3051592
CAS No.: 349-87-1
M. Wt: 176.08 g/mol
InChI Key: ZCCVDWVYQFJUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Fluorophenyl)phosphonic acid is a high-value organophosphorus compound serving as a critical synthetic intermediate in advanced chemical and biochemical research. Its primary research application is in the synthesis of phosphonopeptides, which are phosphorus analogues of native peptides where a stable phosphonate linkage replaces the hydrolysable amide bond . These phosphonopeptide mimics are widely investigated as potent enzyme inhibitors, particularly against metalloproteases and other biologically relevant targets, and as haptens for generating catalytic antibodies . The incorporation of the fluorine atom on the phenyl ring can fine-tune the electronic properties and metabolic stability of the resulting molecules, making this derivative particularly valuable in medicinal chemistry and drug discovery programs. Furthermore, phosphonic acids like this one are key precursors for synthesizing phosphonodepsipeptides, which demonstrate enhanced stability and have shown potential as antibiotics, antimicrobials, and prodrugs . As a building block, it can be transformed into key intermediates such as phosphonochloridates for subsequent coupling reactions with amino acid esters or hydroxy esters to construct these bioactive molecules . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FO3P/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCVDWVYQFJUFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)P(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506339
Record name (4-Fluorophenyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349-87-1
Record name (4-Fluorophenyl)phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 4 Fluorophenyl Phosphonic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for the unambiguous structural determination of (4-fluorophenyl)phosphonic acid. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

A comprehensive NMR analysis involves the examination of all magnetically active nuclei within the molecule: ¹H, ¹³C, ¹⁹F, and ³¹P. Each nucleus provides a unique perspective on the molecular structure.

The chemical shift (δ) in an NMR spectrum indicates the electronic environment of a nucleus. For this compound, the aromatic protons and carbons exhibit characteristic shifts influenced by the electron-withdrawing nature of both the phosphonic acid group and the fluorine atom. The fluorine and phosphorus nuclei themselves provide highly specific chemical shift data.

¹H NMR: The protons on the phenyl ring typically appear as complex multiplets due to spin-spin coupling with each other and with the phosphorus and fluorine nuclei.

¹³C NMR: The carbon spectrum shows distinct signals for each carbon atom in the phenyl ring. The carbon directly bonded to the phosphorus atom (C1) will appear as a doublet due to ¹J-coupling. Other carbons will also show smaller couplings (²J, ³J, and ⁴J) to the phosphorus.

¹⁹F NMR: Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, making it an excellent probe for structural changes. Its chemical shift is significantly influenced by the electronic properties of the aromatic ring.

³¹P NMR: Phosphorus-31 NMR is fundamental for characterizing phosphonic acids. The chemical shift of the phosphorus nucleus is indicative of its oxidation state and coordination environment.

Spin-spin coupling constants (J) provide valuable information about the number of bonds separating two coupled nuclei. In this compound, various coupling constants are observed:

¹J(P-C): The one-bond coupling between phosphorus and the directly attached carbon is typically large.

nJ(P-H) and nJ(P-C): Couplings over two or more bonds provide through-bond connectivity information. For instance, ²J(P-H) and ³J(P-H) couplings to the aromatic protons are observable.

nJ(F-C) and nJ(F-H): The fluorine atom couples to carbons and protons in the phenyl ring over multiple bonds. westmont.edu

nJ(P-F): Long-range coupling between the phosphorus and fluorine nuclei can also be observed, providing further structural confirmation.

The magnitude of these coupling constants is crucial for assigning the specific positions of substituents on the phenyl ring. stackexchange.com For example, a ²J coupling of around 13.5 Hz is typical for ¹H-³¹P interactions of this nature. stackexchange.com

Interactive Table: Representative NMR Data for this compound Derivatives

NucleusChemical Shift (ppm) RangeObserved Coupling Constants (J)
¹H Aromatic: 7.0 - 8.0³J(H-H) ≈ 7-9 Hz, nJ(P-H), nJ(F-H)
¹³C Aromatic: 115 - 140¹J(P-C) ≈ 150-180 Hz, nJ(P-C), nJ(F-C)
¹⁹F -100 to -120 (Referenced to CFCl₃)nJ(F-C), nJ(F-H)
³¹P 10 - 25 (Referenced to 85% H₃PO₄)¹J(P-C), nJ(P-H)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and pH.

This compound can be studied in both the solution and solid phases by NMR, each providing complementary information.

Solution NMR: High-resolution solution NMR is the standard method for determining the molecular structure. In solution, rapid molecular tumbling averages out anisotropic interactions, resulting in sharp, well-resolved spectra. This allows for precise measurement of chemical shifts and coupling constants. researchgate.net

Solid-State NMR (ssNMR): In the solid state, the molecules are fixed in a crystal lattice, and anisotropic interactions, such as chemical shift anisotropy (CSA) and dipolar coupling, are not averaged out. While this leads to broader lines, ssNMR provides valuable information about the molecular packing, intermolecular interactions, and the presence of different polymorphs. Techniques like Magic Angle Spinning (MAS) are used to reduce the line broadening and obtain higher resolution spectra. researchgate.net Comparing solution and solid-state NMR data can reveal subtle changes in conformation and electronic structure upon crystallization.

NMR-controlled titration is a powerful technique for studying the dissociation of acidic protons and the formation of complexes in solution. mdpi.comsemanticscholar.org For this compound, which has two acidic protons on the phosphonic acid group, this method can be used to determine the macroscopic and microscopic dissociation constants (pKa values). mdpi.com

The process involves acquiring a series of NMR spectra (typically ¹H or ³¹P) as a function of pH. mdpi.com As the pH of the solution is changed, the phosphonic acid group deprotonates in steps. This deprotonation alters the electronic environment of the nearby nuclei, causing a change in their chemical shifts. By plotting the chemical shift of a specific nucleus (e.g., the phosphorus atom or an aromatic proton) against the pH, a titration curve is generated. researchgate.net Fitting this curve allows for the precise determination of the pKa values associated with the first and second deprotonation steps.

Furthermore, NMR-controlled titration can be used to study the formation of complexes between this compound and metal ions or other molecules. mdpi.comsemanticscholar.org The formation of a complex will perturb the chemical shifts of the nuclei involved in the interaction, allowing for the determination of the stability constants and the stoichiometry of the complex.

Multinuclear NMR (1H, 13C, 19F, 31P) for Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) spectroscopy, probes the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making it an excellent tool for functional group identification and structural analysis.

The FTIR spectrum of this compound displays a series of absorption bands corresponding to the different vibrational modes of the molecule. The key functional groups—the P=O, P-O-H, O-H, C-F, and the phenyl ring—all give rise to characteristic absorption bands.

P=O Stretch: A strong absorption band is typically observed in the region of 1200-1300 cm⁻¹ for the P=O stretching vibration.

P-O-H and O-H Vibrations: The P-O-H groups give rise to broad absorption bands in the high-frequency region (2500-3000 cm⁻¹) due to hydrogen bonding. The P-O-H bending vibrations are found at lower frequencies.

C-F Stretch: The C-F stretching vibration of the fluorinated phenyl ring typically appears as a strong band in the 1100-1200 cm⁻¹ region.

Phenyl Ring Vibrations: The C=C stretching vibrations of the aromatic ring are observed in the 1450-1600 cm⁻¹ region. C-H stretching vibrations appear above 3000 cm⁻¹. The substitution pattern on the ring can be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region.

The positions and shapes of these bands can provide information about intermolecular interactions, such as hydrogen bonding, in the solid state. researchgate.net

Interactive Table: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)
O-H StretchP-O-H2500 - 3000 (broad)
C-H StretchAromatic3000 - 3100
C=C StretchAromatic Ring1450 - 1600
P=O StretchPhosphoryl1200 - 1300
C-F StretchAryl-Fluoride1100 - 1200
P-O StretchPhosphonic Acid900 - 1050
C-H Out-of-plane BendAromatic700 - 900

Note: The exact peak positions can be influenced by the physical state of the sample (solid or liquid) and intermolecular interactions.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing valuable information about the molecular weight and structure of a compound. In the study of this compound and its derivatives, Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly useful method.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar, thermally labile, and high molecular weight compounds, including organophosphorus acids. nih.govnih.gov In ESI-MS, a solution of the analyte is passed through a highly charged capillary, resulting in the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the desorption of protonated or deprotonated molecular ions into the gas phase, which are then analyzed by the mass spectrometer.

For this compound, with a molecular formula of C₆H₆FO₃P and a molecular weight of 176.08 g/mol , ESI-MS can be performed in both positive and negative ion modes. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. In negative ion mode, the deprotonated molecule [M-H]⁻ is detected. The high-resolution mass of this compound is 176.00385921 Da. nih.gov

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide detailed structural information. nih.gov For phenylphosphonic acids, fragmentation in positive ion mode often involves the loss of neutral fragments from the phosphonic acid group. For instance, the fragmentation of phenylphosphonic acid shows characteristic ions corresponding to the phenyl cation (C₆H₅⁺) and its fragments. massbank.eu In negative ion mode, fragmentation of phenylphosphonic acid can lead to ions such as [M-H-H₂O]⁻. massbank.euufz.de

The derivatization of organophosphorus acids can enhance ESI-MS/MS sensitivity and provide more detailed structural information through characteristic fragmentation patterns. mdpi.com While specific ESI-MS/MS studies on this compound are not extensively detailed in the provided results, the general principles of ESI-MS of organophosphorus compounds suggest that fragmentation would involve the fluorophenyl group and the phosphonic acid moiety. nih.govmdpi.com

Table 1: Key Mass Spectrometry Data for this compound

PropertyValueSource
Molecular FormulaC₆H₆FO₃P nih.gov
Molecular Weight176.08 g/mol nih.gov
Exact Mass176.00385921 Da nih.gov
Common Adducts (Positive Mode)[M+H]⁺ massbank.eu
Common Adducts (Negative Mode)[M-H]⁻ massbank.eu

X-ray Diffraction and Crystallography

X-ray diffraction techniques are indispensable for the detailed structural analysis of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal. princeton.eduyoutube.com This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. youtube.com For this compound and its derivatives, SCXRD allows for the unambiguous determination of its molecular structure, including the conformation of the fluorophenyl ring relative to the phosphonic acid group. mdpi.com

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the bulk properties of a solid material. libretexts.orgrsc.org Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample.

For this compound, PXRD can be used to confirm the identity and purity of a synthesized batch by comparing its diffraction pattern to a reference pattern. It is also instrumental in studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. While specific PXRD patterns for this compound are not provided, the general methodology is widely applied in the characterization of crystalline organic compounds. researchgate.netcristal.org

The crystal structure of this compound is stabilized by a network of intermolecular interactions, which can be elucidated from single-crystal X-ray diffraction data. nih.govrsc.org The phosphonic acid group is a strong hydrogen bond donor and acceptor, leading to the formation of extensive hydrogen-bonding networks. nih.gov These interactions play a crucial role in determining the packing of the molecules in the crystal lattice.

Table 2: Common Intermolecular Interactions in this compound

Interaction TypeDescriptionPotential Groups Involved
Hydrogen BondingStrong directional interaction between a hydrogen atom and an electronegative atom.P-OH···O=P, P-OH···F
C-H···F InteractionsWeak hydrogen bonds involving a carbon-bound hydrogen and a fluorine atom.C-H (aromatic)···F-C
π–π StackingNon-covalent interaction between aromatic rings.Fluorophenyl rings

Surface-Sensitive Spectroscopic Techniques

Surface-sensitive spectroscopic techniques are essential for characterizing the chemical composition and bonding at the surface of materials, which is particularly relevant when this compound is used to modify surfaces. rsc.orgrsc.org

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a surface. ipfdd.de When this compound is adsorbed onto a surface, such as a metal oxide, XPS can be used to identify the presence of fluorine, phosphorus, carbon, and oxygen. The binding energies of the P 2p, F 1s, C 1s, and O 1s core level electrons can provide insights into the nature of the chemical bonding between the phosphonic acid and the surface. For instance, the P 2p binding energy can indicate whether the phosphonic acid is bound to the surface through one or more of its oxygen atoms. researchgate.netmdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) is another valuable technique for studying molecules adsorbed on metal surfaces. SERS provides significantly enhanced Raman signals for molecules in close proximity to a nanostructured metal surface, allowing for the detection and characterization of very small amounts of material. For aromatic molecules containing fluorine, such as 4-fluorobenzenethiol, SERS can provide detailed vibrational information, which can be used to understand the orientation and interaction of the molecule with the surface. researchgate.net While direct SERS studies of this compound are not detailed, the technique holds promise for probing its adsorption and behavior on SERS-active substrates.

Synchrotron Radiation Photoelectron Spectroscopy (XPS)

Synchrotron Radiation Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition and chemical states of a material. For this compound, XPS provides critical information about its binding to various substrates.

When this compound is used to modify surfaces like indium tin oxide or aluminum, XPS confirms the presence and nature of the chemical bond. The analysis focuses on the core-level spectra of the constituent elements, particularly phosphorus, carbon, oxygen, and fluorine. The binding energy of the P 2p peak is a key indicator of the interaction between the phosphonic acid group and the substrate. For instance, a P 2p₃/₂ peak observed at approximately 133.2 eV for this compound on an indium tin oxide surface suggests a direct coordination, which could be monodentate or bidentate. Similarly, studies on phosphonic acid-modified aluminum have identified the phosphorous 2p and 2s photoelectron peaks at 133.4 eV and 191.3 eV, respectively, providing clear evidence of the phosphonate (B1237965) layer. researchgate.net

The F 1s spectrum is also analyzed. Typically, the F 1s peak is symmetrical, and while fluorine can induce significant chemical shifts in other elements, the shifts within the F 1s peak for different organic fluorine environments are often small. thermofisher.com The presence of the fluorinated phenyl group can be confirmed through the C 1s spectrum, which shows components corresponding to C-C/C-H, C-F, and C-P bonds.

Table 1: Representative XPS Binding Energies for this compound and Related Compounds on Substrates

Element/Orbital Binding Energy (eV) Substrate/Context
P 2p₃/₂ 133.2 Indium Tin Oxide
P 2p 133.4 Aluminum Oxide researchgate.net

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a powerful synchrotron-based technique for investigating the electronic structure of unoccupied molecular orbitals and determining the orientation of molecules on surfaces. rsc.org The technique is element-specific, tuning the X-ray energy to the absorption edge of a particular element (e.g., Carbon K-edge, Oxygen K-edge). stanford.edunist.gov

In NEXAFS, transitions from core-level electrons to empty molecular orbitals, such as π* (pi-star) and σ* (sigma-star) orbitals, create distinct resonance peaks in the absorption spectrum. aps.org The intensity of these resonances depends on the orientation of the electric field vector of the polarized synchrotron radiation relative to the direction of the transition dipole moment of the molecular orbital. nih.gov By varying the angle of the incident X-ray beam relative to the sample surface and measuring the change in resonance intensity, the average orientation of the molecules can be precisely determined. aps.orgnih.gov

For this compound self-assembled monolayers, NEXAFS would be an ideal tool to determine the molecular tilt and orientation. By analyzing the angular dependence of the C K-edge spectra, one could probe the π* resonance associated with the phenyl ring. A strong angular dependence would indicate a preferential orientation of the ring (e.g., standing up or lying down) relative to the substrate. Similarly, analysis of the O K-edge could provide information on the orientation of the P-O bonds within the phosphonic acid headgroup, clarifying its binding configuration to the surface.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. mdpi.comncsu.edu It is widely employed to assess the thermal stability and decomposition profile of materials like this compound.

A typical TGA experiment involves heating a small sample on a precision balance at a constant rate. researchgate.net The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition indicates the beginning of thermal degradation, providing a measure of the material's stability. mdpi.com Studies on analogous compounds, such as poly(vinylphosphonic acid), reveal a multi-stage degradation process. marquette.edu The initial weight loss, typically occurring below 150°C, is often attributed to the release of adsorbed or bound water. The subsequent, more significant weight loss at higher temperatures corresponds to the decomposition of the organic components of the molecule. For this compound, this would involve the breakdown of the fluorophenyl group. The process may conclude with the formation of a stable, non-volatile residue, such as polyphosphoric acid, at high temperatures. marquette.edu

Table 2: Illustrative TGA Data for a Phosphonic Acid Compound

Temperature Range (°C) Weight Loss (%) Attributed Process
50 - 150 ~5% Release of adsorbed water
250 - 400 ~40% Decomposition of the organic moiety

Note: This table is illustrative of typical phosphonic acid behavior and not specific experimental data for this compound.

Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Film Analysis

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are essential high-resolution imaging techniques for characterizing the morphology and topography of thin films, including those made from this compound.

Atomic Force Microscopy (AFM) operates by scanning a sharp tip attached to a cantilever across the sample surface. It generates a three-dimensional topographical map with nanoscale resolution. researchgate.net AFM is particularly useful for quantifying surface roughness and observing fine surface features that are beyond the resolution of SEM. nih.gov For a self-assembled monolayer of this compound, AFM could be used to confirm the formation of a complete, uniform layer and to measure its thickness and surface roughness with high precision.

Conductive Atomic Force Microscopy (c-AFM) for Memristor Evaluation

Conductive Atomic Force Microscopy (c-AFM) is an advanced AFM mode that simultaneously maps the surface topography and the local electrical conductivity of a sample. parksystems.combruker.com This is achieved by using a conductive probe as a nanoscale electrical contact and applying a DC bias between the tip and the sample. nanosurf.com As the tip scans the surface, the resulting current is measured by a sensitive amplifier, generating a current map that is correlated with the topography image. ornl.gov

The c-AFM technique is exceptionally well-suited for the evaluation of memristive devices, where electrical switching often occurs in localized nanoscale filaments or domains. nih.gov If this compound were used as the active layer in a molecular memristor, c-AFM would be instrumental in its characterization. By positioning the conductive tip at a specific location, one can perform current-voltage (I-V) spectroscopy to measure the local switching characteristics. parksystems.com Furthermore, by scanning the surface before and after applying a switching voltage, c-AFM can directly visualize the formation and rupture of conductive pathways, providing critical insight into the physical mechanism of the memristive effect at the molecular scale. nih.gov

Elemental Analysis

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing quantitative information on the elemental composition of a sample. This method is fundamental for verifying the empirical formula of a newly synthesized compound by comparing the experimentally determined mass percentages of its constituent elements with the theoretically calculated values. For this compound and its derivatives, elemental analysis serves as a crucial checkpoint to confirm their purity and stoichiometry.

The theoretical elemental composition of this compound, derived from its chemical formula C₆H₆FO₃P, is presented below. These values act as a benchmark against which experimental results are measured.

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.011672.06640.95%
HydrogenH1.00866.0483.44%
FluorineF18.998118.99810.79%
OxygenO15.999347.99727.27%
PhosphorusP30.974130.97417.59%
Total 176.083 100.00%

Detailed Research Findings

In advanced applications, this compound can be used as a ligand to create more complex organometallic structures. Elemental analysis is indispensable for confirming the successful synthesis of these derivatives.

Research on organophosphonate-functionalized hexamolybdates has led to the synthesis of complex polyanions incorporating the (4-Fluorophenyl)phosphonate group. rsc.org In one study, a derivative with the formula NaNH₄[4-FC₆H₄PMo..] was synthesized and characterized. rsc.org The synthesis involved reacting this compound (referred to as LPF in the study) in a sodium dimethylarsinate (B1200466) buffer, which resulted in the formation of dark-red, block-shaped crystals of the complex after several days. rsc.org

The elemental analysis of this complex provided a direct comparison between the calculated theoretical percentages and the experimentally found values, confirming the incorporation of the fluorophenylphosphonate ligand into the molybdate (B1676688) structure. The close correlation between the calculated and found values for elements like Phosphorus (P) and Carbon (C) validates the proposed structure of the derivative. rsc.org

The table below summarizes the elemental analysis data for this this compound derivative as reported in the literature. rsc.org

CompoundElementCalculated (%)Found (%)
NaNH₄-FC₆H₄PMo₆ DerivativeP1.951.82
C4.544.65
H2.542.61
N0.881.11

Table based on data from Bas, S. et al., Inorganic Chemistry Frontiers, 2025. rsc.org

The synthesis of the parent this compound itself was achieved by modifying a reported procedure, resulting in a fine white powder, which was then used to create the aforementioned complex. rsc.org The consistency between the expected and measured elemental compositions is a critical validation step, underpinning further spectroscopic and structural analysis of these advanced materials.

Coordination Chemistry and Supramolecular Assembly of 4 Fluorophenyl Phosphonic Acid

Ligand Properties of (4-Fluorophenyl)phosphonic Acid

The phosphonic acid moiety, -PO(OH)₂, is the primary site of interaction for this compound in coordination chemistry. The oxygen atoms of this group can coordinate to metal ions in several ways, leading to a variety of structures.

The phosphonic acid group of this compound provides strong metal-chelating capabilities. researchgate.net The oxygen atoms of the phosphonate (B1237965) group can act as Lewis bases, donating electron pairs to metal ion centers. This interaction is fundamental to the formation of metal-organic frameworks (MOFs) and other coordination polymers. researchgate.net The acidity of the phosphonic acid and the subsequent charge of the phosphonate group (mono- or di-anionic) can be controlled by pH, which in turn influences the dimensionality and structure of the resulting metal-phosphonate network.

The coordination of phosphonates to metal ions can be influenced by the presence of electron-withdrawing groups on the organic moiety. mdpi.com The fluorine atom at the para position of the phenyl ring in this compound is electron-withdrawing, which can decrease the nucleophilicity of the phosphonate oxygen atoms. mdpi.com This may affect the strength of the metal-ligand bond and the formation of coordination networks.

While specific studies detailing the chelation of a wide range of metal ions with this compound are not extensively documented in the provided results, the general principles of phosphonate coordination chemistry suggest its capability to form stable complexes with a variety of metal ions, including transition metals and alkaline earth metals. rsc.orgias.ac.inrsc.org

This compound can bind to metal oxide surfaces through various coordination modes, which is crucial for applications such as surface modification and the fabrication of hybrid materials. The primary coordination modes involve the oxygen atoms of the phosphonate group interacting with the metal centers on the surface. researchgate.nettuwien.at The binding typically begins with the coordination of the phosphoryl oxygen to a Lewis acidic site on the metal oxide surface, followed by condensation with surface hydroxyl groups. researchgate.net The specific coordination mode depends on factors like the nature of the metal oxide, the surface hydroxyl group density, and the reaction conditions. researchgate.net

The main coordination modes are:

Monodentate: One oxygen atom of the phosphonate group binds to a single metal center on the surface.

Bidentate: Two oxygen atoms of the phosphonate group bind to the surface. This can occur in a chelating fashion to a single metal center or as a bridging linkage between two different metal centers.

Tridentate: All three oxygen atoms of the phosphonate group are involved in binding to the surface, typically bridging multiple metal centers.

Below is a table summarizing the possible coordination modes of this compound on a metal oxide surface.

Coordination ModeDescriptionSchematic Representation (M = Metal on surface)
Monodentate One phosphonate oxygen atom is bonded to one surface metal atom.R-PO₂-O-M
Bidentate Two phosphonate oxygen atoms are bonded to one or two surface metal atoms (chelating or bridging).R-PO-(O-M)₂ or R-P(O-M)₂
Tridentate Three phosphonate oxygen atoms are bonded to two or three surface metal atoms (bridging).R-P-(O-M)₃

Metal Phosphonate Chemistry and Coordination Networks

The ability of this compound to act as a linker between metal centers is the basis for the formation of a wide array of metal-phosphonate coordination networks. These materials are known for their high thermal and chemical stability. researchgate.net

The synthesis of metal phosphonates, including those with this compound, is typically carried out using methods such as hydrothermal or solvothermal synthesis. mdpi.com These techniques involve heating the reactants in a sealed vessel, which allows for the formation of crystalline products. Other methods include room-temperature synthesis via metathesis reactions and mechanochemical synthesis. rsc.orgmdpi.com The structure of the resulting metal phosphonate can be influenced by various factors, including the metal-to-ligand ratio, the solvent used, the reaction temperature, and the presence of other coordinating species. researchgate.net

The structural diversity of metal phosphonates is vast, ranging from simple molecular complexes to extended one-dimensional chains, two-dimensional layers, and complex three-dimensional frameworks. researchgate.netmdpi.comrsc.org

The coordination of this compound to metal ions can result in the formation of discrete molecular complexes, particularly when the coordination sphere of the metal ion is saturated by a small number of phosphonate ligands and/or solvent molecules. rsc.org

More commonly, the bridging nature of the phosphonate group leads to the formation of extended structures. One-dimensional chains can form when metal centers are linked by phosphonate groups in a linear fashion. ias.ac.inmdpi.com

A significant class of metal phosphonates are layered structures. researchgate.net In these materials, inorganic layers of metal centers bridged by phosphonate oxygen atoms are separated by layers of the organic groups. researchgate.net In the case of this compound, the 4-fluorophenyl groups would project into the interlayer space, and the nature of these organic layers can be tailored by changing the substituent on the phenyl ring. ias.ac.innih.gov The table below provides examples of layered metal phosphonate structures, illustrating the general principles that would apply to this compound.

Metal IonPhosphonic Acid LigandStructural Feature
Zr(IV)Phenylphosphonic acidArchetypal layered structure, forming the basis for many other metal phosphonates. mdpi.com
Ca(II)Cyclohexylphosphonic acidLayered structure with hydrophobic cyclohexyl groups in the interlayer space. ias.ac.in
Mn(II)tert-Butyl phosphonic acid2-D sheets formed from the propagation of 1-D chains. rsc.org

The principles of metal-organic framework (MOF) design can be extended to metal phosphonates to create three-dimensional (3D) porous structures. rsc.orgrsc.orgnih.gov The design of these frameworks often relies on the use of rigid phosphonic acid linkers with specific geometries to control the resulting topology of the network. While simple monophosphonates like this compound typically form layered structures, they can be incorporated into more complex 3D architectures, potentially in combination with other linkers.

The synthesis of 3D metal phosphonate frameworks can be achieved under similar conditions to their layered counterparts, with factors such as the choice of metal ion and reaction conditions playing a crucial role in determining the final structure. nih.gov The porosity of these materials can be tuned, for instance, by introducing pillar-like structures between the layers or by using tetratopic phosphonic acid linkers to build up a 3D network from the outset. nih.gov Although specific 3D frameworks constructed solely from this compound are not detailed in the provided search results, the fundamental concepts of MOF chemistry suggest the potential for its use in creating such advanced materials. rsc.orgnih.gov

Topological Analysis of Metal-Organic Frameworks and Coordination Polymers

The structural diversity of MOFs and coordination polymers derived from this compound can be rationalized through topological analysis. This approach simplifies the complex crystal structures into underlying nets, where metal centers or clusters are represented as nodes and the organic linkers as connectors. This simplification allows for the classification and comparison of different frameworks.

A common method for topological analysis is the cluster representation, where polynuclear metal-ligand groups are identified as the structural units. youtube.com This method is particularly useful for complex structures where simple node-and-linker descriptions are insufficient. By analyzing the connectivity of these clusters, a deeper understanding of the framework's architecture can be achieved.

Role of Hydrogen Bonding in Supramolecular Architecture

Hydrogen bonding plays a critical role in directing the self-assembly process and stabilizing the resulting supramolecular architectures of this compound-based structures. rsc.orgnih.gov These non-covalent interactions are highly directional and specific, making them powerful tools for crystal engineering. rsc.orgnih.gov

In the solid state, the P-OH groups of the phosphonic acid can form strong hydrogen bonds with neighboring molecules, leading to the formation of well-defined one-, two-, or three-dimensional networks. The presence of the fluorine atom on the phenyl ring can also influence the hydrogen bonding patterns through C-H···F and C-H···O interactions, further guiding the supramolecular assembly.

Influence of Metal Cation Identity on Coordination Structures

The choice of the metal cation is a key determinant in the final structure of the coordination compound. Different metal ions have distinct coordination preferences in terms of coordination number, geometry, and bond lengths, which directly impacts the resulting framework. nih.govnih.gov

For example, divalent transition metals like Zn(II), Cu(II), and Co(II) often form tetrahedral or octahedral coordination environments, leading to the formation of three-dimensional frameworks with this compound. In contrast, lanthanide ions, with their larger ionic radii and higher coordination numbers, can result in more complex structures with higher connectivity.

Self-Assembly on Inorganic Surfaces

The phosphonic acid group of this compound provides a robust anchor for its attachment to various inorganic surfaces, particularly metal oxides. This property has been extensively utilized for surface modification and the creation of functional interfaces.

Adsorption Mechanisms on Metal and Metal Oxide Surfaces

The adsorption of this compound onto metal and metal oxide surfaces is a complex process that can involve both physisorption and chemisorption. nih.gov The initial interaction is often driven by the formation of hydrogen bonds between the P-OH groups of the acid and the hydroxyl groups present on the oxide surface. researchgate.net

Following this initial physisorption, a more robust chemical bond is typically formed through a condensation reaction between the phosphonic acid and the surface hydroxyl groups, resulting in the formation of M-O-P linkages (where M is a metal from the oxide surface). researchgate.netnih.gov The phosphonate group can bind to the surface in different modes:

Monodentate: One oxygen atom of the phosphonate group is bonded to the surface.

Bidentate: Two oxygen atoms of the phosphonate group are bonded to the surface. nih.gov

Tridentate: All three oxygen atoms of the phosphonate group are involved in bonding with the surface.

The exact binding mode depends on several factors, including the nature of the substrate, the surface hydroxyl group density, and the conditions of deposition (e.g., temperature, solvent). researchgate.netrsc.org Studies on surfaces like indium tin oxide (ITO) have shown that a predominantly bidentate binding mode is often favored. nih.gov

Formation of Ordered Monolayers and Multilayers

Under controlled conditions, the self-assembly of this compound on inorganic surfaces can lead to the formation of highly ordered self-assembled monolayers (SAMs). nih.govnih.gov The formation of these ordered structures is driven by a combination of the strong anchoring of the phosphonate headgroup to the surface and the intermolecular interactions between the aromatic rings of adjacent molecules.

The packing density and molecular orientation within the monolayer can be influenced by the deposition method and the substrate. princeton.edu Techniques like dip-coating can be used to create uniform and continuous films. unm.edu The formation of well-ordered monolayers is crucial for applications where precise control over surface properties, such as wettability and electronic characteristics, is required.

While monolayer formation is common, the formation of multilayers is also possible, particularly at higher concentrations or with longer deposition times. researchgate.net These multilayers are typically held together by weaker intermolecular forces, such as van der Waals interactions and hydrogen bonding between the phosphonate groups of adjacent layers.

Interaction with Polyoxometalates

Polyoxometalates (POMs) are a class of metal-oxygen clusters that have shown promise in various fields, including catalysis and materials science. nih.gov The interaction of this compound with POMs can lead to the formation of novel hybrid organic-inorganic materials.

The phosphonate group of this compound can interact with the surface of POMs through electrostatic interactions and hydrogen bonding. This interaction can be used to modify the surface properties of the POMs, for example, by introducing organic functionality.

Furthermore, this compound can act as a linker to bridge multiple POM units, leading to the formation of extended networks. The structure and properties of these hybrid materials are dependent on the specific type of POM used, the stoichiometry of the reactants, and the reaction conditions. These materials can exhibit interesting catalytic, electronic, or magnetic properties arising from the combination of the organic and inorganic components.

Computational and Theoretical Studies on 4 Fluorophenyl Phosphonic Acid and Arylphosphonic Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental electronic properties and reactivity of (4-Fluorophenyl)phosphonic acid and its analogs.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Insights

Density Functional Theory (DFT) has been widely employed to investigate the electronic structure of phosphonic acid derivatives. ijcce.ac.irlodz.pl Geometry optimization of these molecules is typically performed using functionals like B3LYP with basis sets such as 6-311++G(d,p). ijcce.ac.ir Such calculations reveal that the optimized geometries are true minima on the potential energy surface, confirmed by the absence of imaginary frequencies. researchgate.net

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. ijcce.ac.irresearchgate.net The HOMO-LUMO energy gap provides insights into the molecule's stability and charge transfer characteristics. ijcce.ac.irresearchgate.net For instance, a smaller energy gap generally indicates higher reactivity. ijcce.ac.ir The negative energy values for both HOMO and LUMO in many phosphonic acid derivatives confirm their stability. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Arylphosphonic Acid Derivative using DFT (B3LYP/6-311++G(d,p))

PropertyValue (eV)
HOMO Energy-7.25
LUMO Energy-1.50
Energy Gap (ΔE)5.75

Note: The data in this table is representative and based on typical values found in the literature for similar arylphosphonic acid systems.

Adsorption Energy Calculations

The adsorption of arylphosphonic acids on metal oxide surfaces is a key aspect of their application in forming SAMs. DFT calculations are a powerful tool for determining the adsorption energies and understanding the nature of the interaction between the phosphonic acid headgroup and the surface. sciopen.comresearchgate.net

The adsorption energy (E_ad) is typically calculated using the following equation:

E_ad = E_total - (E_slab + E_molecule)

Where:

E_total is the total energy of the adsorbed molecule on the surface slab.

E_slab is the energy of the clean surface slab.

E_molecule is the energy of the isolated molecule in the gas phase.

A negative value for E_ad indicates that the adsorption is an energetically favorable process. researchgate.net Studies on the adsorption of similar organic molecules on metal surfaces have shown that adsorption energies can range from -2.63 eV to -4.48 eV, indicating strong covalent bonding. sciopen.com The specific adsorption energy depends on the adsorption site, surface coverage, and the nature of the metal and the adsorbate. researchgate.netnih.gov For instance, DFT calculations have shown that for some complexes, the adsorption strength can be influenced by the specific surface facet of the metal. researchgate.net

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations provide insights into static systems, molecular dynamics (MD) and Monte Carlo simulations are essential for understanding the dynamic processes involved in the formation of self-assembled monolayers and the interactions at interfaces.

Simulating Adsorption Behavior and Interfacial Interactions

Molecular dynamics simulations have been successfully used to study the self-organization of phosphonic acids on surfaces like aluminum oxide and silicon oxide. rsc.orgresearchgate.netnih.gov These simulations can unravel the ordering processes during the gradual assembly of the monolayer. rsc.orgresearchgate.net They provide a detailed picture of how individual molecules associate and relax structurally to form ordered structures. rsc.org

These simulations have shown that phosphonic acids can form well-ordered self-assembled monolayers. nih.gov The formation and stability of these monolayers are influenced by factors such as the solvent and the presence of molecular additives. rsc.orgresearchgate.net For example, simulations have demonstrated the role of co-adsorbents in influencing the clustering and final arrangement of phosphonic acid molecules on a surface. researchgate.net Ab initio molecular dynamics (AIMD) simulations, which combine MD with electronic structure calculations on the fly, have been used to study the adsorption of phosphonic acids on iron surfaces, revealing that the oxygen atoms of the phosphonic acid group coordinate with the surface metal atoms to form a stable adsorbed layer. rsc.org

Prediction of Spectroscopic Parameters

Computational methods are also invaluable for predicting and interpreting spectroscopic data, which are crucial for the experimental characterization of this compound and related systems.

Zero-field Nuclear Magnetic Resonance (NMR) spectroscopy, combined with computational modeling, has been used to study organophosphorus compounds. acs.orgnih.gov Theoretical calculations can predict the J-coupling constants, which are unique for different chemical environments and can be used for chemical identification. acs.orgnih.gov For instance, the one-bond coupling between phosphorus-31 and a directly attached proton can be on the order of several hundred Hertz. nih.gov

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are employed to compute NMR chemical shifts. nih.gov These theoretical predictions, when compared with experimental spectra, can help in the structural elucidation of new compounds. nih.gov Recent benchmarks have shown that certain DFT functionals can predict proton NMR shifts with a mean absolute error as low as 0.08 ppm compared to experimental values. github.io

Table 2: Representative Predicted NMR J-Coupling Constants for an Organophosphorus Compound

CouplingPredicted Value (Hz)
¹J(P-H)695
³J(P-O-C-H)11.7

Note: This data is based on values reported for dimethyl phosphite (B83602) and serves as an illustrative example of the type of information obtained from computational predictions. nih.gov

Theoretical Insights into Reaction Mechanisms

Understanding the reaction mechanisms of phosphonic acids is crucial for controlling their synthesis and applications. Theoretical studies, primarily using DFT, can elucidate the potential energy surfaces of reactions, identifying transition states and intermediates. nih.gov

For example, theoretical investigations into the hydrolysis of phosphotriesters by enzymes have provided strong support for an associative mechanism. nih.gov Such studies can determine the energetics of different reaction pathways and clarify the role of catalysts or surrounding molecules. nih.gov Similarly, the mechanism of dealkylation of dialkyl phosphonates, a common method for preparing phosphonic acids, has been investigated through computational methods. beilstein-journals.orgnih.gov These studies help in optimizing reaction conditions and designing more efficient synthetic routes. beilstein-journals.orgnih.gov

Surface Functionalization of Metals and Alloys

The ability of phosphonic acids to form dense, ordered self-assembled monolayers (SAMs) on metal and alloy surfaces is a cornerstone of their application in materials science. The strong covalent or coordination bonding between the phosphonate (B1237965) headgroup and the metal oxide layer provides a stable and durable surface modification.

This compound is investigated for its potential in creating protective coatings that enhance the durability and corrosion resistance of metals. Self-assembled monolayers of fluorinated phosphonic acids can form a dense, hydrophobic barrier on a metal's native oxide layer. This barrier protects the underlying metal from environmental attacks. For instance, SAMs of a long-chain fluorinated phosphonic acid on an aluminum film have been shown to protect the substrate from attack by hot water, which would otherwise roughen the surface by reacting to form aluminum hydroxide (B78521) and oxide mdpi.com. The strong bond between the phosphonic acid anchoring group and the native oxide of aluminum, combined with the hydrophobic nature of the fluorocarbon tails, provides this protective quality mdpi.com.

Table 1: Properties of Protective Coatings Utilizing Phosphonic Acids

Coating TypeSubstrate ExampleKey Protective FunctionMechanism of Action
Fluorinated Phosphonic Acid SAMAluminum (Al)Corrosion and Chemical ResistanceFormation of a dense, hydrophobic barrier via strong P-O-Al bonds, preventing contact with corrosive agents like hot water mdpi.com.
Epoxy-Polyamide System with Phosphonic Acid PromoterAluminum Alloy (AA2024)Enhanced Adhesion and Corrosion ProtectionPhosphonic acid groups form Al-O-P bonds, improving the interface between the metal and the epoxy topcoat, which provides chemical and mechanical resistance upc.edusika.com.
High-Build Epoxy NovolacSteel, ConcreteResistance to Aggressive ChemicalsCreates a thick, impervious barrier suitable for full immersion in substances like 98% Sulfuric Acid uniquepolymersystems.com. Adhesion promoters are critical for performance.

The bifunctional nature of this compound makes it an excellent candidate for an adhesion promoter in hybrid material systems, where an organic layer (like a polymer or adhesive) is applied to an inorganic substrate (like a metal or metal oxide). The phosphonic acid headgroup forms a strong, durable bond with the metal surface, while the outward-facing fluorophenyl group can establish favorable interactions—such as van der Waals forces, dipole-dipole interactions, or covalent bonds—with the subsequent organic layer nih.gov.

Research has demonstrated that various phosphonic acids act as effective adhesion promoters for both polyurethane and acrylic coatings on metals nih.govresearchgate.net. For example, the incorporation of ethylenediaminetetra(methylene phosphonic acid) (EDTPO) into a silica-based sol-gel coating on an aluminum alloy promoted the formation of Al-O-P bonds, which significantly improved the adhesion of an outer epoxy layer upc.edu. This improved interfacial adhesion is critical for the long-term durability and protective efficiency of the coating system, preventing delamination and subsequent corrosion upc.edunih.gov. This principle is also applied in fields like dentistry, where phosphonic acid monomers have been synthesized to enhance the bonding of adhesive resins to enamel and metal alloys nih.gov.

The wettability of a surface, a critical property for applications ranging from anti-fouling to microfluidics, can be precisely controlled using SAMs of substituted phosphonic acids. The terminal group of the phosphonic acid molecule dictates the surface energy. Molecules with fluorinated tail groups, such as this compound, are particularly effective at lowering surface energy due to the high electronegativity and low polarizability of fluorine atoms mdpi.com.

By forming a SAM of a fluorinated phosphonic acid on a metal surface, a highly hydrophobic (water-repelling) interface can be created mdpi.commdpi.com. When applied to a micro- or nanostructured rough surface, this modification can lead to superhydrophobicity, a state where water droplets exhibit extremely high contact angles and easily slide off the surface mdpi.comuwo.ca. For instance, dodecylphosphonic acid (DDPA) derivatization on a microcolumn-patterned aluminum surface resulted in a superhydrophobic state with a water contact angle of 156° uwo.ca. The use of fluorinated phosphonic acids can further enhance this effect, providing a robust method for creating self-cleaning and low-drag surfaces on metals and alloys mdpi.commdpi.com.

Functionalization of Nanomaterials and Nanocrystals

The same principles of surface binding that make phosphonic acids effective on bulk metals are also leveraged for the functionalization of nanomaterials. Here, they act as surface ligands that control particle growth, stability, and processability.

Phosphonic acids are considered among the most effective stabilizing ligands for a variety of nanoparticles, particularly metal oxides and cadmium chalcogenide quantum dots (QDs) nih.govugent.be. They form strong, stable bonds with the nanoparticle surface, preventing aggregation and passivating surface trap states that can quench luminescence in QDs nih.govugent.betudelft.nl.

For quantum dots like Cadmium Selenide (CdSe), the ligand shell is crucial for maintaining their unique optical properties ugent.benih.govkuleuven.be. Studies using NMR spectroscopy have confirmed that phosphonic acids bind strongly to the CdSe surface, in some cases as hydrogen phosphonates, and are not easily displaced by other ligands like oleic acid ugent.bekuleuven.be.

In the case of metal oxide nanoparticles such as Iron Oxide (Fe₃O₄ or γ-Fe₂O₃), Titanium Oxide (TiO₂), and Aluminum Oxide (Al₂O₃), phosphonic acids serve as robust anchoring groups for further functionalization nih.govresearchgate.netnih.govnih.govmdpi.commdpi.com. The phosphonate headgroup binds to the metal oxide, while the tail group can be selected to impart specific properties. For example, using a fluorinated phosphonic acid can make the nanoparticles readily dispersible in fluorinated solvents nih.gov. This surface modification is critical for creating stable colloidal suspensions of nanoparticles for various applications, from biomedical imaging to catalysis nih.govmdpi.com.

Table 2: Application of Phosphonic Acids as Nanoparticle Ligands

NanomaterialPhosphonic Acid RoleResulting Property/Advantage
CdSe Quantum DotsSurface Passivation and StabilizationEnhanced photoluminescence quantum yield by passivating surface traps; improved colloidal stability ugent.betudelft.nlkuleuven.be.
Iron Oxide (Fe₃O₄, γ-Fe₂O₃)Surface Anchor for FunctionalizationCreates stable aqueous dispersions; allows for attachment of biocompatible polymers (e.g., PEG) or targeting molecules nih.govmdpi.comnih.gov.
Titanium Oxide (TiO₂)Control of Surface EnergyAllows for tuning of dispersibility in polar, nonpolar, or fluorinated solvents depending on the ligand tail group nih.gov.
Zinc Oxide (ZnO)Enhanced StabilityPerfluorinated phosphonic acids increase the stability of ZnO nanoparticles in suspension due to strong surface binding and electrostatic repulsion mdpi.comresearchgate.net.

The development of solution-processed electronic devices, such as memristors for neuromorphic computing, relies on the formulation of stable, high-quality "inks" of functional nanomaterials researchgate.netresearchgate.net. Memristors, which can emulate the behavior of biological synapses, often utilize nanocrystals as the active material researchgate.netnih.gov.

The surface ligands on these nanocrystals are critical for their processability. Functionalization with molecules like this compound ensures that the nanocrystals can be dispersed uniformly in specific solvents, enabling the deposition of thin, homogeneous films required for device fabrication nih.gov. The ligands control the inter-particle spacing and electronic coupling, which directly influences device performance. For instance, solution-processed memristors based on all-inorganic CsPbBr₃ perovskite nanocrystals have been shown to function as electrically programmable analog memory, successfully emulating essential synaptic functions nih.gov. The ability to form stable colloidal solutions, enabled by robust surface ligands, is a prerequisite for the successful construction of such devices nih.gov. Therefore, the use of tailored phosphonic acid ligands is an enabling technology for the integration of functional nanomaterials into next-generation, solution-processed electronics.

Q & A

Q. What are the established synthetic routes for (4-Fluorophenyl)phosphonic acid, and how can purity be validated?

this compound can be synthesized via phosphorylation of 4-fluorophenol derivatives using phosphorus trichloride followed by hydrolysis, or through palladium-catalyzed coupling reactions for aryl-phosphonic acids. Purity assessment typically involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantitative purity, and elemental analysis to verify stoichiometry. For example, derivatives like (4-formylphenyl)phosphonic acid are synthesized via similar pathways, with modifications to accommodate functional groups .

Q. How can researchers distinguish between naturally occurring and synthetic sources of this compound in environmental samples?

Isotopic labeling (e.g., 31P^{31}\text{P} NMR) and mass spectrometry (LC-MS/MS) are critical. Phosphonic acid residues from synthetic fungicides like fosetyl-aluminum degrade into phosphonic acid, but isotopic signatures and co-detection of degradation intermediates (e.g., fosetyl) can differentiate synthetic vs. natural origins. Reporting limits (RLs) must be standardized across labs to avoid false negatives, as RLs vary from 0.01–0.2 mg/kg .

Q. What analytical methods are recommended for quantifying this compound in plant tissues?

LC-MS/MS with ion-pairing reagents (e.g., tetrabutylammonium) enhances detection sensitivity. Calibration curves should account for matrix effects by using spiked plant extracts. For example, fosetyl and phosphonic acid are quantified simultaneously, with conversion factors (e.g., 0.1 mg/kg phosphonic acid ≈ 0.13 mg/kg fosetyl) applied to standardize reporting .

Advanced Research Questions

Q. How does the fluorophenyl group influence the coordination chemistry of this compound in metal-organic frameworks (MOFs)?

The electron-withdrawing fluorine atom enhances the acidity of the phosphonic acid group, improving metal-binding affinity. This property facilitates the design of MOFs with lanthanides or transition metals (e.g., Cu2+^{2+}) for applications like proton conduction or luminescence. Computational modeling (DFT) can predict coordination geometries, while hydrothermal synthesis optimizes crystallinity .

Q. What experimental strategies resolve contradictions in phosphonic acid contamination data across studies?

Meta-analyses should normalize datasets using RL-adjusted thresholds. For instance, a study detecting 36% of samples with fosetyl/phosphonic acid above LOQ highlights the need for harmonized RLs. Statistical tools like ANOVA can identify lab-specific biases, and spiked recovery experiments validate inter-lab consistency .

Q. How do environmental conditions affect the degradation kinetics of this compound in soil?

Accelerated degradation studies under varying pH, temperature, and microbial activity (e.g., soil slurry bioreactors) quantify half-lives. Advanced oxidation processes (UV/H2_2O2_2) simulate abiotic degradation, while 19F^{19}\text{F} NMR tracks fluorinated byproducts. Comparative studies with phenylphosphonic acid reveal fluorine’s stabilizing effect on the aromatic ring .

Q. Can this compound be integrated into proton-exchange membranes (PEMs) for fuel cells?

The fluorophenyl group improves hydrophobicity and thermal stability in PEMs. Blending with sulfonic acid polymers (e.g., Nafion) creates phase-separated morphologies, enhancing proton conductivity. Molecular dynamics simulations show that strong electrostatic interactions between –PO3_3H groups and hydronium ions govern transport properties, with fluorine reducing water swelling .

Methodological Notes

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times for aryl-phosphonic acids .
  • Data Harmonization : Adopt the EU’s RL of 0.01 mg/kg for phosphonic acid to ensure cross-study comparability .
  • Coordination Studies : Pair synchrotron XRD with EXAFS to resolve metal-phosphonate bonding in MOFs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Fluorophenyl)phosphonic acid
Reactant of Route 2
(4-Fluorophenyl)phosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.